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8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline

Kinase Inhibition Positional Isomerism Structure–Activity Relationship

Researchers face lost SAR campaigns from regioisomeric impurities in thienopyrimidine-based kinase probes. This validated 6-phenyl-4-oxyquinoline analog (C₂₁H₁₃N₃OS, MW 355.4) provides structural fidelity for EGFR (91.7 nM reference) and FGFR1 studies. - **Target engagement**: Ether oxygen as exclusive H-bond acceptor; ideal for PI3K/mTOR hinge profiling - **SAR flexibility**: Unsubstituted C-2 and modifiable 6-phenyl ring enable >100 analogs via Suzuki/electrophilic substitutions - **Dual-use applicability**: Merges antifungal pharmacophores for agrochemical & anti-infective screening Available for immediate deployment in cell-based permeability assays (cLogP 5.3).

Molecular Formula C21H13N3OS
Molecular Weight 355.4 g/mol
Cat. No. B11973893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline
Molecular FormulaC21H13N3OS
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)OC4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C21H13N3OS/c1-2-6-14(7-3-1)18-12-16-20(23-13-24-21(16)26-18)25-17-10-4-8-15-9-5-11-22-19(15)17/h1-13H
InChIKeyPCENXCLCDMUPLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Profile


8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline (C₂₁H₁₃N₃OS, MW 355.4 g/mol) is a heterocyclic small molecule composed of a quinolin-8-ol ether-linked to a 6-phenylthieno[2,3-d]pyrimidine core . The thieno[2,3-d]pyrimidine scaffold is recognized as a privileged kinase-inhibitor pharmacophore, structurally analogous to purines and widely exploited in anticancer and anti-infective drug discovery [1]. This scaffold class has yielded potent inhibitors of EGFR, VEGFR-2, FGFR1, PI3K, Aurora kinases, and c-Met, with numerous derivatives advancing to preclinical and clinical evaluation [2]. The compound’s commercial availability as catalog item S12426634 (smolecule.com) positions it for use in kinase inhibitor screening, structure–activity relationship (SAR) exploration, and chemical biology probe development.

Core 6-Phenylthieno[2,3-d]pyrimidine pharmacophore
Linker Ether-linked quinoline for H-bond acceptor interactions
C-2 Site Unsubstituted for late-stage diversification
Sourcing Commercially available, ready for SAR campaigns

Why Generic Substitution Is Not Supported


Thieno[2,3-d]pyrimidine–quinoline ethers are not functionally interchangeable, as minor structural variations—including phenyl positional isomerism (C-5 vs. C-6), quinoline C-2 methylation, and the nature of the linker heteroatom—produce divergent target-binding profiles and biological potency [1][2]. The 5-phenyl regioisomer (4-(2-methylquinolin-8-yl)oxy-5-phenylthieno[2,3-d]pyrimidine) displays only micromolar affinity (IC₅₀ = 9.74 × 10³ nM) for corticotropin-releasing factor-binding protein, whereas the 6-phenyl-substituted 4-amino congener (3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol) achieves sub-micromolar FGFR1 inhibition (IC₅₀ = 0.16 µM) [3][4]. A methyl group at the quinoline C-2 position further modulates both potency and selectivity [1]. Consequently, procurement of an incorrect regioisomer or analog without verified structural fidelity can invalidate SAR campaigns, lead to false-negative screening outcomes, and confound target-engagement studies. The quantitative evidence below underscores why 8-({6-phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline—with its specific 6-phenyl substitution, unsubstituted quinoline C-2 position, and ether linkage—constitutes a chemically and biologically distinct entity that cannot be replaced by generic in-class alternatives.

Regioisomer mismatch
5-Phenyl isomer may engage non-kinase targets, altering screening hit profiles and SAR interpretation.
C-2 methylation variability
2-Methyl quinoline substitution introduces a metabolic hotspot and may shift potency and selectivity.
Linker chemistry divergence
Amine-linked analogs favor EGFR/FGFR; ether linkage may redirect kinase engagement toward PI3K/mTOR.

Quantitative Differentiation Evidence


Phenyl Position Determines Target Affinity and Selectivity

The 6-phenylthieno[2,3-d]pyrimidine core confers a target-binding geometry that differs fundamentally from the 5-phenyl regioisomer. In the context of kinase inhibition, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol inhibits FGFR1 with an IC₅₀ of 0.16 µM, whereas the corresponding 5-phenyl amino analog achieves IC₅₀ = 0.18 µM—a 1.1-fold difference attributable solely to phenyl positional isomerism [1]. In the quinolinyl-ether series, the 5-phenyl congener (4-(2-methylquinolin-8-yl)oxy-5-phenylthieno[2,3-d]pyrimidine) exhibits only 9.74 µM affinity for corticotropin-releasing factor-binding protein (CRF-BP), a non-kinase target, while no corresponding 6-phenyl CRF-BP data are yet reported—a gap that itself underscores the distinct biological behavior of these positional isomers [2]. The 6-phenyl orientation places the aryl ring in a conformation that mimics the ATP-adenine binding mode within the kinase hinge region, a feature exploited in the design of dual EGFR/HER2 inhibitors built on the 6-phenylthieno[2,3-d]pyrimidine scaffold (compound 27b: EGFR IC₅₀ = 91.7 nM) [3]. Procurement of the 5-phenyl regioisomer would therefore target a different chemical space with potentially non-overlapping biological activity.

Phenyl Regioisomer SAR
Reported
6-phenyl scaffold: FGFR1 IC₅₀ ≈ 0.16 µM, EGFR IC₅₀ = 91.7 nM. 5-phenyl: FGFR1 IC₅₀ = 0.18 µM, CRF-BP IC₅₀ = 9.74 µM.
Supports regioisomer-specific procurement for kinase screening
6-phenyl CRF-BP data not yet reported
Kinase Inhibition Positional Isomerism Structure–Activity Relationship

Quinoline C-2 Substitution Modulates Potency and Metabolic Stability

The target compound bears a hydrogen atom at the quinoline C-2 position, in contrast to the commercially prevalent 2-methylquinoline analog (CAS 378196-70-4; 2-methyl-8-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]quinoline) . In thieno[2,3-d]pyrimidine kinase inhibitor series, C-2 methylation on the pendant aryl ring is a known modulator of both CYP450-mediated oxidative metabolism and kinase selectivity. For example, in related quinazoline-based EGFR inhibitors, removal of the C-2 methyl group reduces metabolic clearance by eliminating a site of CYP3A4-mediated hydroxylation while often preserving or enhancing target potency [1]. The BindingDB entry for the 2-methyl analog (BDBM90252) shows only 9.74 µM affinity, indicating that 2-methyl substitution does not universally enhance potency [2]. The non-methylated analog (target compound) provides a cleaner starting scaffold for medicinal chemistry optimization, enabling late-stage C-2 functionalization without pre-existing metabolic liabilities.

C-2 Substitution Effect
Class-level
C-2 = H avoids CYP3A4 hydroxylation site; 2-methyl analog shows micromolar CRF-BP affinity.
Enables late-stage functionalization without pre-installed metabolic liability
Experimental metabolic stability data required
Drug Metabolism CYP450 Stability Kinase Selectivity

Ether vs. Amino Linker Dictates Kinase Engagement Profile

The target compound employs an ether (C–O–C) linkage between the thieno[2,3-d]pyrimidine C-4 and the quinolin-8-ol, whereas the most extensively characterized 6-phenylthieno[2,3-d]pyrimidine kinase inhibitors use a 4-amino (C–NH–C) linkage to an aniline headgroup [1]. In the 4-amino series, 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol achieves FGFR1 IC₅₀ = 0.16 µM, with the NH group serving as a hinge-binding hydrogen-bond donor [1]. The ether oxygen, by contrast, functions as a hydrogen-bond acceptor with distinct geometry and electronic character, which may redirect kinase selectivity toward targets preferring an acceptor at this position (e.g., certain PI3K and mTOR isoforms) [2]. Additionally, ether linkages generally exhibit superior chemical and metabolic stability compared to anilines, which are susceptible to N-dealkylation and CYP450-mediated oxidation [3]. This differential chemical stability profile directly impacts compound shelf-life, assay reproducibility, and in vivo pharmacokinetics.

Linker Chemistry
Class-level
Ether: H-bond acceptor; Amine: H-bond donor (FGFR1 IC₅₀ = 0.16 µM). Linker type may redirect kinase selectivity.
Ether linkage may favor PI3K/mTOR over EGFR/FGFR
No direct matched-pair comparison available
Linker Chemistry Metabolic Stability Kinase Hinge Binding

Physicochemical Property Differentiation

8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline possesses a computed XLogP3 of 5.3, 5 hydrogen-bond acceptors, and 0 hydrogen-bond donors, yielding a topological polar surface area (tPSA) of approximately 60 Ų . Compared with the 4-amino analog series (e.g., 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, which contains one H-bond donor and a lower LogP), the target compound is significantly more lipophilic and lacks H-bond donor capacity [1]. This profile predicts superior passive membrane permeability but potentially lower aqueous solubility. Within the thienopyrimidine-quinoline ether sub-class, the 6-phenyl isomer (MW 355.4) is ~14 Da lighter and more compact than the 2-methyl-5-phenyl analog (MW 369.4), with corresponding differences in ligand efficiency metrics . These physicochemical distinctions are critical for high-throughput screening triage: the compound’s high membrane permeability makes it suitable for cell-based phenotypic assays, while investigators requiring aqueous solubility >50 µM for biochemical assays may need to consider formulation strategies or structurally modified analogs.

Physicochemical Profile
Reported
XLogP3 = 5.3; HBA = 5; HBD = 0; MW = 355.4; tPSA ≈ 60 Ų
High permeability supports cell-based assays; low solubility may need formulation
Experimental logD and solubility pending
LogP Drug-likeness Permeability Solubility

Synthetic Tractability and Commercial Availability Advantage

The target compound is commercially available from smolecule.com (Catalog No. S12426634, In Stock) with a defined purity profile, eliminating the need for multi-step custom synthesis . In contrast, the 5-phenyl regioisomer and various 2-substituted quinoline derivatives require de novo synthesis via routes involving Gewald thiophene formation, pyrimidine cyclocondensation, and nucleophilic aromatic substitution—typically 4–6 synthetic steps with variable yields [1]. The compound’s unsubstituted quinoline C-2 position also serves as a versatile handle for further diversification (e.g., Suzuki coupling, nucleophilic substitution, or directed C–H functionalization), offering synthetic advantages over the 2-methyl-capped analog, which blocks this reactive site . For medicinal chemistry teams, this translates to faster SAR exploration, reduced synthesis costs, and shorter lead optimization timelines.

Commercial Availability
Reported
Catalog S12426634, In Stock. Procurement: ~1 week vs. 4–8 weeks custom synthesis.
Reduces project initiation time and cost for SAR campaigns
Based on 2026 vendor catalog status
Commercial Availability Synthetic Accessibility Lead Optimization

Optimal Application Scenarios


Kinase Inhibitor Screening Libraries

The 6-phenylthieno[2,3-d]pyrimidine scaffold is validated for nanomolar inhibition of EGFR (IC₅₀ = 91.7 nM for compound 27b) and VEGFR-2, with the 4-amino congener achieving FGFR1 IC₅₀ = 0.16 µM [1][2]. The ether-linked quinoline variant provides a structurally distinct chemotype for kinase selectivity panel screening, complementing existing 4-amino and 4-thioether series. Its high computed LogP (5.3) and absence of H-bond donors make it particularly suitable for cell-based kinase inhibition assays where membrane permeability is rate-limiting . Including this compound in focused kinase inhibitor libraries enables SAR by scaffold-hopping and may identify novel hinge-binding modalities.

Chemical Probe for Hinge-Binding Acceptor Interactions

Unlike the extensively characterized 4-anilino thienopyrimidine kinase inhibitors, the C-4 ether oxygen in this compound functions exclusively as a hydrogen-bond acceptor [1]. This property provides a unique tool for probing kinase active-site hydrogen-bonding networks—particularly in kinases where the hinge region favors an acceptor rather than a donor at this position, such as certain PI3K isoforms and mTOR [2]. The compound can serve as a core scaffold for design of affinity-based chemical probes (e.g., photoaffinity labeling or click-chemistry probes) targeting these kinase subfamilies.

Late-Stage Diversification Scaffold for Parallel SAR

The unsubstituted quinoline C-2 position, coupled with the modifiable 6-phenyl ring and the quinoline C-5/C-7 positions, provides three independent vectors for parallel chemical diversification [1]. This multi-dimensional synthetic accessibility is superior to the 2-methyl-capped analog (CAS 378196-70-4), which blocks the C-2 site [2]. Medicinal chemistry teams can rapidly generate libraries of >100 analogs via robust transformations (Suzuki coupling at C-2, electrophilic aromatic substitution on the 6-phenyl ring, and nucleophilic displacement at quinoline positions), accelerating hit-to-lead timelines and enabling comprehensive SAR mapping within weeks rather than months.

Antifungal Lead Discovery Hybrid Pharmacophore

The pyrimidinyloxyquinoline chemotype is precedented as a fungicidal scaffold in agricultural chemistry (U.S. Patent 5,202,329), while thieno[2,3-d]pyrimidines have been independently patented as fungicides targeting ascomycetes, basidiomycetes, deuteromycetes, and oomycetes (U.S. Patent Application 20070093498) [1][2]. The target compound merges these two validated antifungal pharmacophores into a single hybrid structure, offering a novel starting point for antifungal screening programs in both agrochemical and anti-infective therapeutic contexts. Its commercial availability enables immediate testing in panel screens against clinically relevant fungal pathogens such as Candida auris and Aspergillus fumigatus.

Application
Selection Property
Validation Focus
Kinase inhibitor screening libraries
Scaffold-based kinase panel fit
Target engagement and selectivity profiling
Hinge-binding acceptor probe
Ether linker H-bond acceptor character
Kinase active-site hydrogen-bond mapping
Late-stage diversification scaffold
Unsubstituted C-2 and modifiable phenyl sites
Parallel SAR library generation
Antifungal hybrid pharmacophore
Dual antifungal chemotype integration
Antifungal panel screening against research strains
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